molecular formula C15H23Cl2N3 B1369126 [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride CAS No. 435342-22-6

[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride

Cat. No. B1369126
M. Wt: 316.3 g/mol
InChI Key: ROXUKWUGMFSIQA-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride (2-IEP-4-DC) is an indole-based piperidin-4-ylamine derivative that has been widely studied for its potential pharmaceutical and biological applications. It is a synthetic compound that has been used in the laboratory for the synthesis of various compounds and in research studies to investigate its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Antiallergic Potential

Research by Menciu et al. (1999) in the "Journal of Medicinal Chemistry" explored novel antiallergic compounds, including derivatives similar to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride. They found that certain compounds in this series were significantly more potent than existing antiallergic drugs in histamine release assays and exhibited promising antiallergic activity in vivo (Menciu et al., 1999).

Neuroprotection and Anti-Ischemic Activity

A study conducted by Zhong et al. (2020) in "Chemistry & Biodiversity" investigated a series of aryloxyethylamine derivatives, including structures similar to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, for their neuroprotective and anti-ischemic activities. Several compounds showed significant protection of PC12 cells against glutamate-induced cell death and prolonged survival time in mice models of acute cerebral ischemia (Zhong et al., 2020).

Corrosion Inhibition

Verma et al. (2016) in the "Journal of Molecular Liquids" explored the efficacy of 3-amino alkylated indoles, structurally related to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, as corrosion inhibitors for mild steel in acidic solutions. Their findings suggested that compounds with cyclic amino groups, like the piperidine ring, exhibit high inhibition efficiency, highlighting potential applications in material science and engineering (Verma et al., 2016).

Antimicrobial Activity

Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which shares structural similarities with [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, demonstrated moderate to high antimicrobial activity against various bacterial strains. This study, published in the "Journal of Saudi Chemical Society" by Khalid et al. (2016), suggests potential applications in developing new antimicrobial agents (Khalid et al., 2016).

Cannabinoid Receptor Modulation

Price et al. (2005) in "Molecular Pharmacology" investigated the effects of novel compounds, including structures related to [2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride, on the cannabinoid CB1 receptor. These compounds demonstrated allosteric modulation of the receptor, suggesting potential therapeutic applications in modulating cannabinoid receptor activity (Price et al., 2005).

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13;;/h1-4,11,13,16-18H,5-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXUKWUGMFSIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC2=CNC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(1h-Indol-3-yl)-ethyl]-piperidin-4-ylamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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